Dhs-amp

描述

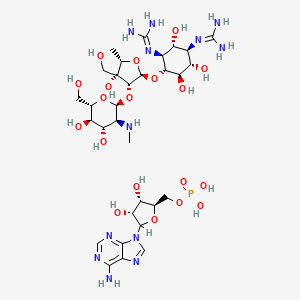

Dihydroxyacetone phosphate (DHAP), also referred to as DHS-AMP in certain biochemical contexts, is a critical intermediate in glycolysis and lipid metabolism. Structurally, it consists of a three-carbon backbone with a phosphate group and ketone functionality, enabling its role in energy production and biosynthesis . DHAP is enzymatically interconvertible with glyceraldehyde-3-phosphate (GAP) via triosephosphate isomerase, a key step in carbohydrate metabolism. Its quantification is essential for studies on metabolic disorders, enzymatic activity assays, and drug development targeting metabolic pathways. Commercial DHAP assay kits employ fluorometric or colorimetric methods to measure its concentration in biological samples, with detection limits as low as 0.1 µM .

属性

CAS 编号 |

95327-19-8 |

|---|---|

分子式 |

C31H55N12O19P |

分子量 |

930.8 g/mol |

IUPAC 名称 |

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12.C10H14N5O7P/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;4-,6-,7-,10?/m01/s1 |

InChI 键 |

XBRXZEJTZWTSKA-LYYCMFPXSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

手性 SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

规范 SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

同义词 |

adenylyl dihydrostreptomycin DHS-AMP |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

The following sections compare DHAP (DHS-AMP) with structurally and functionally related compounds, such as adenosine monophosphate (AMP), glyceraldehyde-3-phosphate (GAP), and 2-phosphoglycerate (2-PG).

Structural and Functional Comparison

Key Findings :

- DHAP and GAP are structural isomers but differ in reactivity due to their ketone vs. aldehyde groups. DHAP’s ketone group makes it less reactive in redox reactions compared to GAP .

- AMP, a nucleotide, serves distinct roles in energy transfer, contrasting with DHAP’s metabolic intermediary functions .

Analytical Method Performance

DHAP assays prioritize fluorometric detection due to its high sensitivity, whereas AMP is often quantified via HPLC for specificity in complex matrices . GAP and 2-PG require enzymatic coupling (e.g., NADH-linked assays) for accurate measurement, introducing higher variability (±15% vs. ±5% for DHAP fluorometry) .

Limitations and Interferences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。